molecular formula C11H20O2 B8373802 2-Allyloctanoic acid

2-Allyloctanoic acid

Cat. No.: B8373802
M. Wt: 184.27 g/mol
InChI Key: RXAINMDCYOMAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyloctanoic acid is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-prop-2-enyloctanoic acid

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h4,10H,2-3,5-9H2,1H3,(H,12,13)

InChI Key

RXAINMDCYOMAHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An aqueous solution of hydrogen peroxide (31% by weight; 0.6 ml, 5.6 mmol) and 0.047 g (1.1 mmol) of lithium hydroxide monohydrate were added dropwise to a solution of 0.20 g (0.56 mmol) of N-ethyloxycarbonyl-N-(2-allyloctanoyl)-(R)-1-phenylethylamine (diastereomer ratio (1R,2S):(1R,2R)=81:19) in a mixture of 4 ml of THF and 1 ml of water on an ice bath. The mixture was stirred on an ice bath for 1 hour and then at room temperature for 18 hours. A 2 N aqueous solution of sodium sulfite (10 ml) was added dropwise to the reaction mixture on an ice bath, and the resulting mixture was stirred at room temperature for 1 hour. Water (15 ml) was added to the reaction mixture, and the whole mixture was washed with 5 ml of ethyl acetate. To the aqueous layer was added 6 ml of a 1 N aqueous solution of hydrochloric acid (pH=2), and the resulting mixture was extracted with two 40-ml portions of ethyl acetate. The organic layer was concentrated under reduced pressure to give 0.043 g (42%, 62% ee) of the title compound as a colorless oil.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.047 g
Type
reactant
Reaction Step One
Name
N-ethyloxycarbonyl-N-(2-allyloctanoyl)-(R)-1-phenylethylamine
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

An aqueous solution of hydrogen peroxide (31% by weight; 0.5 ml, 55.0 mmol) and 0.043 g (1.0 mmol) of lithium hydroxide monohydrate were added dropwise to a solution of 0.20 g (0.50 mmol) of N-ethyloxycarbonyl-N-(2-allyloctanoyl)-(R)-1-(3-methoxyphenyl)ethylamine ((1R,2S):(1R,2R)=77:23) in a mixture of 4 ml of THF and 1 ml of water on an ice bath. The mixture was stirred on an ice bath for 3 hours and then at room temperature for 20 hours. A 2 N aqueous solution of sodium sulfite (5 ml) was added dropwise to the reaction mixture on an ice bath, and the resulting mixture was stirred at room temperature for 2 hours. Water (15 ml) was added to the reaction mixture, and the whole mixture was washed with 5 ml of ethyl acetate. To the aqueous layer was added 2 ml of a 1 N aqueous solution of hydrochloric acid (pH=2), and the resulting mixture was extracted with two 40-ml portions of ethyl acetate. The organic layer was concentrated under reduced pressure to give 0.078 g (83%, 62% ee) of the title compound as a colorless oil.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.043 g
Type
reactant
Reaction Step One
Name
N-ethyloxycarbonyl-N-(2-allyloctanoyl)-(R)-1-(3-methoxyphenyl)ethylamine
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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